Cas no 83805-11-2 (Falecalcitriol)

Falecalcitriol structure
Falecalcitriol structure
Nom du produit:Falecalcitriol
Numéro CAS:83805-11-2
Le MF:C27H38F6O3
Mégawatts:524.579249858856
CID:60610
PubChem ID:5282190

Falecalcitriol Propriétés chimiques et physiques

Nom et identifiant

    • Falecalcitriol
    • (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-Methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
    • calcitriol hexafluoride
    • Flocalcitriol
    • Fulstan
    • Hornel
    • Hornel,Fulstan
    • Ro 23-4194
    • ST-630
    • (1R,4S,5Z)-4-Methylene-5-[(2E)-2-[1-[(1R)-6,6,6-trifluoro-5-hydroxy-1-methyl-5-(trifluoromethyl)hexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol (ACI)
    • 9,10-Secocholesta-5,7,10(19)-triene-1,3,25-triol, 26,26,26,27,27,27-hexafluoro-, (1α,3β,5Z,7E)- (9CI)
    • (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1α,3β,25-triol
    • 26,26,26,27,27,27-Hexafluoro-1,25-dihydroxyvitamin D3
    • F6-1α,25-Dihydroxyvitamin D3
    • Flocacitriol
    • Flocalcitrol
    • ST 630
    • LMST03020089
    • CHEMBL2106158
    • Hexafluorocalcitriol
    • UNII-G70A8514T8
    • SCHEMBL3754
    • CS-0801
    • FALECALCITORIOL [JAN]
    • DTXSID601027560
    • F84840
    • FALECALCITRIOL [MART.]
    • MS-29711
    • Hornel, Fulstan
    • (5Z,7E)-(1S,3R)-26,26,26,27,27,27-hexafluoro-9,10-seco-5,7,10(19)-cholestatriene-1,3,25-triol
    • FALECALCITRIOL [JAN]
    • HY-32342
    • 26,26,26,27,27,27-hexafluoro-1alpha,25-dihydroxyvitamin D3 / 26,26,26,27,27,27-hexafluoro-1alpha,25-dihydroxycholecalciferol
    • G70A8514T8
    • D01662
    • Falecalcitol
    • Hornel (TN)
    • F6VD3
    • (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol
    • FALECALCITRIOL [WHO-DD]
    • AKOS025312291
    • F6-1alpha,25(OH)2D3
    • (1R,3S,Z)-5-(2-((1R,3aS,7aR,E)-7a-methyl-1-((R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl)octahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol
    • Horner
    • GTPL2781
    • 9,10-Secocholesta-5,7,10(19)-triene-1,3,25-triol, 26,26,26,27,27,27-hexafluoro-, (1-alpha,3-beta,5Z,7E)-
    • Falecalcitoriol
    • Q5431843
    • (+)-(5Z,7E)-26,26,26,27,27,27-HEXAFLUORO-9,10-SECOCHOLESTA-5,7,10(19)-TRIENE-1.ALPHA.,3.BETA.,25-TRIOL
    • (1S,3R,5Z)-5-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
    • DSC-103
    • Falecalcitriol (JAN/INN)
    • SCHEMBL15263837
    • Falecalcitriol [INN]
    • 83805-11-2
    • Ro-23-4194
    • BRD-K08251020-001-01-0
    • RO234194
    • ST630
    • MDL: MFCD00870595
    • Piscine à noyau: 1S/C27H38F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-9,16,20-23,34-36H,2,4-7,10-15H2,1,3H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24-/m1/s1
    • La clé Inchi: XPYGGHVSFMUHLH-UUSULHAXSA-N
    • Sourire: C[C@@]12[C@@H]([C@H](C)CCCC(O)(C(F)(F)F)C(F)(F)F)CC[C@H]1/C(/CCC2)=C/C=C1/C[C@@H](O)C[C@H](O)C/1=C

Propriétés calculées

  • Qualité précise: 524.27300
  • Masse isotopique unique: 524.27251404g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 36
  • Nombre de liaisons rotatives: 8
  • Complexité: 860
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 6
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 2
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 6.6
  • Surface topologique des pôles: 60.7Ų

Propriétés expérimentales

  • Dense: 1.2±0.1 g/cm3
  • Point de fusion: Not available
  • Point d'ébullition: 576.9±50.0 °C at 760 mmHg
  • Point d'éclair: 302.7±30.1 °C
  • Le PSA: 60.69000
  • Le LogP: 6.78950
  • Pression de vapeur: 0.0±3.6 mmHg at 25°C

Falecalcitriol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Ambeed
A381559-1mg
(1R,3S,Z)-5-(2-((1R,3aS,7aR,E)-7a-Methyl-1-((R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl)octahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol
83805-11-2 98%
1mg
$431.0 2025-02-20
eNovation Chemicals LLC
Y1256195-1mg
FALECALCITRIOL
83805-11-2 95%
1mg
$460 2024-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F877141-1mg
Falecalcitriol
83805-11-2 ≥99%
1mg
¥11,662.00 2022-01-13
ChemScence
CS-0801-1mg
Falecalcitriol
83805-11-2 95.09%
1mg
$1056.0 2022-04-26
eNovation Chemicals LLC
Y1256195-1mg
FALECALCITRIOL
83805-11-2 95%
1mg
$505 2025-02-21
1PlusChem
1P00G2XC-10mg
FALECALCITRIOL
83805-11-2 95%
10mg
$2244.00 2023-12-16
eNovation Chemicals LLC
Y1256195-5mg
FALECALCITRIOL
83805-11-2 95%
5mg
$1465 2025-02-21
eNovation Chemicals LLC
Y1256195-5mg
FALECALCITRIOL
83805-11-2 95%
5mg
$1330 2024-06-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028912-1mg
Falecalcitriol,98%
83805-11-2 98%
1mg
¥16499 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F25160-1mg
Falecalcitriol
83805-11-2 95%
1mg
¥8182.0 2023-09-07

Falecalcitriol Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: Disodium phosphate Solvents: Methanol ,  Tetrahydrofuran
3.1 Catalysts: Hydrochloric acid Solvents: Water
Référence
Preparation of fluorinated vitamin D derivatives
, Japan, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Chloroform
2.1 Reagents: Potassium hydroxide Solvents: Methanol
3.1 Reagents: Sodium hydride
3.2 -
4.1 Reagents: Tributylstannane Solvents: Toluene
5.1 Reagents: Methanesulfonic acid Solvents: Methanol
Référence
Synthesis and biological evaluations of A-ring isomers of 26,26,26,27,27,27-hexafluoro-1,25-dihydroxyvitamin D3
Ikeda, M.; et al, Bioorganic & Medicinal Chemistry, 2000, 8(8), 2157-2166

Synthetic Routes 3

Conditions de réaction
1.1 Solvents: Diethyl ether
1.2 Reagents: N-methylmorpholine N-oxide ,  TPAP Solvents: Dichloromethane
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
3.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran
4.1 Solvents: Pyridine
5.1 Reagents: Diisopropylethylamine Solvents: Chloroform
6.1 Reagents: Potassium hydroxide Solvents: Methanol
7.1 Reagents: Sodium hydride
7.2 -
8.1 Reagents: Tributylstannane Solvents: Toluene
9.1 Reagents: Methanesulfonic acid Solvents: Methanol
Référence
Synthesis and biological evaluations of A-ring isomers of 26,26,26,27,27,27-hexafluoro-1,25-dihydroxyvitamin D3
Ikeda, M.; et al, Bioorganic & Medicinal Chemistry, 2000, 8(8), 2157-2166

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Methanesulfonic acid Solvents: Methanol
Référence
Synthesis and biological evaluations of A-ring isomers of 26,26,26,27,27,27-hexafluoro-1,25-dihydroxyvitamin D3
Ikeda, M.; et al, Bioorganic & Medicinal Chemistry, 2000, 8(8), 2157-2166

Synthetic Routes 5

Conditions de réaction
1.1 Catalysts: Hydrochloric acid Solvents: Water
Référence
Preparation of fluorinated vitamin D derivatives
, Japan, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Tributylstannane Solvents: Toluene
2.1 Reagents: Methanesulfonic acid Solvents: Methanol
Référence
Synthesis and biological evaluations of A-ring isomers of 26,26,26,27,27,27-hexafluoro-1,25-dihydroxyvitamin D3
Ikeda, M.; et al, Bioorganic & Medicinal Chemistry, 2000, 8(8), 2157-2166

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran
2.1 Solvents: Pyridine
3.1 Reagents: Diisopropylethylamine Solvents: Chloroform
4.1 Reagents: Potassium hydroxide Solvents: Methanol
5.1 Reagents: Sodium hydride
5.2 -
6.1 Reagents: Tributylstannane Solvents: Toluene
7.1 Reagents: Methanesulfonic acid Solvents: Methanol
Référence
Synthesis and biological evaluations of A-ring isomers of 26,26,26,27,27,27-hexafluoro-1,25-dihydroxyvitamin D3
Ikeda, M.; et al, Bioorganic & Medicinal Chemistry, 2000, 8(8), 2157-2166

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Sodium hydride
1.2 -
2.1 Reagents: Tributylstannane Solvents: Toluene
3.1 Reagents: Methanesulfonic acid Solvents: Methanol
Référence
Synthesis and biological evaluations of A-ring isomers of 26,26,26,27,27,27-hexafluoro-1,25-dihydroxyvitamin D3
Ikeda, M.; et al, Bioorganic & Medicinal Chemistry, 2000, 8(8), 2157-2166

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol
2.1 Reagents: Sodium hydride
2.2 -
3.1 Reagents: Tributylstannane Solvents: Toluene
4.1 Reagents: Methanesulfonic acid Solvents: Methanol
Référence
Synthesis and biological evaluations of A-ring isomers of 26,26,26,27,27,27-hexafluoro-1,25-dihydroxyvitamin D3
Ikeda, M.; et al, Bioorganic & Medicinal Chemistry, 2000, 8(8), 2157-2166

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
2.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran
3.1 Solvents: Pyridine
4.1 Reagents: Diisopropylethylamine Solvents: Chloroform
5.1 Reagents: Potassium hydroxide Solvents: Methanol
6.1 Reagents: Sodium hydride
6.2 -
7.1 Reagents: Tributylstannane Solvents: Toluene
8.1 Reagents: Methanesulfonic acid Solvents: Methanol
Référence
Synthesis and biological evaluations of A-ring isomers of 26,26,26,27,27,27-hexafluoro-1,25-dihydroxyvitamin D3
Ikeda, M.; et al, Bioorganic & Medicinal Chemistry, 2000, 8(8), 2157-2166

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Disodium phosphate Solvents: Methanol ,  Tetrahydrofuran
2.1 Catalysts: Hydrochloric acid Solvents: Water
Référence
Preparation of fluorinated vitamin D derivatives
, Japan, , ,

Synthetic Routes 12

Conditions de réaction
1.1 Solvents: Pyridine
2.1 Reagents: Diisopropylethylamine Solvents: Chloroform
3.1 Reagents: Potassium hydroxide Solvents: Methanol
4.1 Reagents: Sodium hydride
4.2 -
5.1 Reagents: Tributylstannane Solvents: Toluene
6.1 Reagents: Methanesulfonic acid Solvents: Methanol
Référence
Synthesis and biological evaluations of A-ring isomers of 26,26,26,27,27,27-hexafluoro-1,25-dihydroxyvitamin D3
Ikeda, M.; et al, Bioorganic & Medicinal Chemistry, 2000, 8(8), 2157-2166

Falecalcitriol Raw materials

Falecalcitriol Preparation Products

Falecalcitriol Littérature connexe

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:83805-11-2)Falecalcitriol
A1038968
Pureté:99%/99%
Quantité:1mg/5mg
Prix ($):388.0/1150.0